molecular formula C18H18N4O2S B2610131 N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-53-3

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2610131
CAS No.: 391897-53-3
M. Wt: 354.43
InChI Key: LYVDFBVCHXHJIV-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on similar 1,2,4-triazole derivatives has shown that these compounds exhibit good to moderate antimicrobial activities against various test microorganisms. This is demonstrated in the synthesis of novel derivatives, where some compounds were identified with significant antimicrobial properties (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited notable anti-inflammatory and analgesic activities, demonstrating the potential of similar compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral Properties

A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showed remarkable antiavian influenza virus activity. This indicates the potential of 1,2,4-triazole and pyrazole derivatives in antiviral research, particularly against the H5N1 strain of the influenza virus (Hebishy et al., 2020).

Molecular Structural Analysis and Antioxidant Activity

The structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were analyzed, demonstrating the potential of these compounds in understanding molecular interactions and their implications in antioxidant properties (Demir et al., 2015).

Development of CCR5 Antagonists

Research into the practical synthesis of orally active CCR5 antagonists, which are crucial in HIV-1 infection treatments, highlights the importance of such compounds in therapeutic applications (Ikemoto et al., 2005).

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-15-11-7-6-10-14(15)22-16(20-21-18(22)25-2)12-19-17(23)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVDFBVCHXHJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.